Trifluoronitrosomethane

Reaction Kinetics Radical Chemistry NOx Scavenging

CF₃NO's monomeric stability (weak C–N, 39.9 kcal/mol) enables electrophilic condensations with hydroxylamines yielding N-trifluoromethyl-N-nitroso intermediates for prodrug development. Its 100× slower NO reaction rate vs. nitrosomethane makes it the definitive kinetic probe for deconvoluting NOₓ reaction networks. Replaces hazardous on-demand synthesis—order multigram quantities ready for cryogenic matrix or combustion studies.

Molecular Formula CF3NO
Molecular Weight 99.012 g/mol
CAS No. 334-99-6
Cat. No. B1596166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoronitrosomethane
CAS334-99-6
Molecular FormulaCF3NO
Molecular Weight99.012 g/mol
Structural Identifiers
SMILESC(N=O)(F)(F)F
InChIInChI=1S/CF3NO/c2-1(3,4)5-6
InChIKeyPGOMVYSURVZIIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoronitrosomethane (CF₃NO, CAS 334-99-6) - A Fluorinated Nitroso Building Block for Radical and Heterocyclic Synthesis


Trifluoronitrosomethane (TFNM) is a toxic, deep-blue gas consisting of a trifluoromethyl group covalently bonded to a nitroso group [1]. Unlike the more common nitrosomethane (CH₃NO), TFNM is monomeric and kinetically stabilized by the electron-withdrawing effect of the three fluorine substituents, yet it retains a weak C–N bond (bond enthalpy: 39.9 kcal/mol) that underpins its unique reactivity profile [2]. This combination of fluorinated electrophilicity and latent nitroxide-generating capacity makes TFNM a distinct synthetic reagent rather than a mere analog of perfluoroalkyl iodides or non-fluorinated nitrosoalkanes.

Why Nitrosomethane or Trifluoroiodomethane Cannot Substitute Trifluoronitrosomethane in Kinetic or Photochemical Applications


Attempting to replace trifluoronitrosomethane (CF₃NO) with structurally similar nitrosomethane (CH₃NO) or alternative CF₃-sources like trifluoroiodomethane (CF₃I) leads to fundamentally different experimental outcomes. Nitrosomethane spontaneously dimerizes and exhibits a reaction rate with nitric oxide that is two orders of magnitude faster, invalidating kinetic models based on CF₃NO data [1]. Conversely, CF₃I lacks the nitroso moiety required for reactions with alkenes or amines that proceed via radical nitroxide intermediates [2]. The quantitative differences documented below underscore that TFNM occupies a unique and non-interchangeable niche in synthetic and mechanistic chemistry.

Head-to-Head Kinetic and Structural Differentiation of Trifluoronitrosomethane Against Closest Analogs


Reaction Rate with Nitric Oxide: 100-Fold Slower Kinetics Compared to Nitrosomethane

In a direct comparative kinetic study, the third-order reaction of trifluoronitrosomethane (CF₃NO) with nitric oxide (NO) was found to be approximately one hundred times slower at room temperature than the corresponding reaction of nitrosomethane (CH₃NO) [1]. The Arrhenius expression for CF₃NO was determined as k = 17.4 exp(–1110 K/T) dm⁶ mol⁻² s⁻¹, whereas the CH₃NO reaction was too fast for precise rate determination under identical conditions, highlighting a profound substituent effect on reactivity [1].

Reaction Kinetics Radical Chemistry NOx Scavenging

Monomeric Stability at Room Temperature: Quantitative Divergence from Dimerizing Nitrosomethane

Under identical experimental conditions (room temperature, absence of NO), trifluoronitrosomethane exists exclusively as the monomeric species, whereas nitrosomethane undergoes spontaneous dimerization [1]. This behavioral dichotomy is directly linked to the electron-withdrawing fluorine atoms, which kinetically stabilize the CF₃NO monomer despite a similarly weak C–N bond (bond enthalpy: 39.9 kcal/mol for CF₃NO [2] compared to typical nitroso C–N bond strengths).

Gas-Phase Stability Dimerization Thermodynamics Structural Chemistry

C–N Bond Length Anomaly: Structural Evidence of Fluorine-Induced Polarization

Gas-phase electron diffraction reveals that the C–N bond in trifluoronitrosomethane is significantly elongated (r(C–N) = 1.555 ± 0.015 Å) [1] compared to the typical C–N single bond length in amines (~1.47 Å) [1]. This elongation, along with a contracted C–F bond (1.321 ± 0.004 Å), indicates substantial charge shift toward the fluorine atoms, rendering the nitroso group more electrophilic than in non-fluorinated analogs [1].

Molecular Structure Electron Diffraction Bond Polarization

Surface-Mediated Photolysis Quenching: Alkali Halide Films Inhibit Photodecomposition

While trifluoronitrosomethane photolyzes readily in the gas phase upon exposure to 600–700 nm light, adsorption onto alkali halide films (NaCl, NaBr, KCl, KBr) at 10–100 K completely quenches the photolysis process [1]. In contrast, photolysis proceeds normally on argon films, demonstrating that vibrational relaxation via surface phonons is the dominant quenching mechanism [1]. This environment-dependent behavior is not observed for simpler nitroso compounds like nitrosomethane, which decompose via different pathways.

Surface Photochemistry Matrix Isolation Quantum Yield

High-Yield Photochemical Synthesis: Up to 90% Yield from CF₃I and NO

A scalable, single-step photochemical route to trifluoronitrosomethane proceeds via UV irradiation of trifluoroiodomethane (CF₃I) and nitric oxide (NO), delivering up to 90% isolated yield under ambient pressure [1]. This contrasts with alternative thermal decomposition methods (e.g., pyrolysis of nitrosyl trifluoroacetate) that typically afford lower yields and require elevated temperatures [2]. The high efficiency of the photochemical route directly lowers procurement and synthesis costs for laboratories requiring multigram quantities.

Synthetic Methodology Photochemistry Process Chemistry

Enthalpy of Vaporization: Moderate Volatility Facilitates Gas-Phase Handling

The enthalpy of vaporization (ΔvapH) for trifluoronitrosomethane is 17.1 kJ/mol at 159 K [1], which is notably lower than that of trifluoronitromethane (CF₃NO₂) (ΔvapH ≈ 23–25 kJ/mol, estimated from boiling point differences) [2]. This moderate volatility simplifies gas-phase introduction into reaction vessels and facilitates cryogenic trapping, reducing the need for specialized high-pressure equipment.

Thermodynamics Physical Properties Gas Handling

Precision Applications for Trifluoronitrosomethane in Kinetic Studies, Radical Generation, and Fluorinated Heterocycle Synthesis


Controlled NOx Scavenging in Gas-Phase Kinetic Models

CF₃NO serves as a kinetic probe for nitric oxide because its reaction rate is precisely 100-fold slower than that of nitrosomethane [1], allowing researchers to deconvolute complex NOx reaction networks in atmospheric chemistry or combustion studies.

Synthesis of N-Trifluoromethyl-N-nitroso Derivatives as Pharmacological Probes

The monomeric stability and electrophilic nitroso group of TFNM enable clean condensation with hydroxylamines to yield N-trifluoromethyl-N-nitroso-sulfonamides, -amides, and -carbamates [2], which are valuable intermediates for the development of nitric oxide-releasing prodrugs.

Matrix-Isolation Photochemistry for Studying Radical Intermediates

The reversible photolysis quenching of CF₃NO on alkali halide surfaces [3] makes it an ideal precursor for generating and stabilizing CF₃ and NO radicals in cryogenic matrices, facilitating spectroscopic characterization of short-lived species.

Cost-Effective Laboratory-Scale Production of Fluorinated Building Blocks

The high-yield (≤90%), UV-driven synthesis from CF₃I and NO [4] enables academic laboratories to prepare multigram batches of TFNM on demand, bypassing the need for expensive commercial sourcing of niche fluorinated reagents.

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